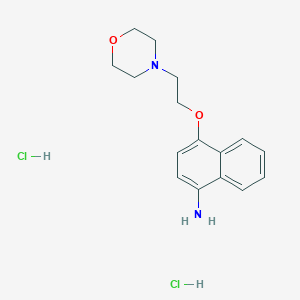

4-(2-Morpholinoethoxy)naphthalen-1-amine dihydrochloride

Description

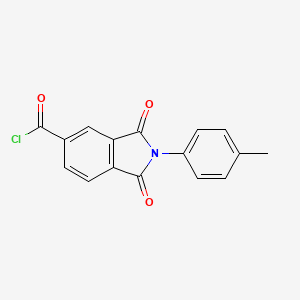

The compound "4-(2-Morpholinoethoxy)naphthalen-1-amine dihydrochloride" is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound features a morpholine group, an ethoxy spacer, and an amine group attached to the naphthalene core. The morpholine ring is a common feature in various pharmacologically active compounds due to its basic nitrogen atom, which can engage in hydrogen bonding and ionic interactions, potentially contributing to the compound's biological activity.

Synthesis Analysis

The synthesis of related naphthalene derivatives has been explored in several studies. For instance, a synthetic route to a similar compound, 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine, was developed as a key intermediate for a p38 MAP kinase inhibitor, BIRB 1017. This synthesis involved metalation and borylation followed by Suzuki coupling reactions and pyridine-ring formation from a vinamidinium salt . Another study reported the one-pot synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, which also contains a morpholine and naphthalene moiety, indicating the versatility of naphthalene derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives can be significantly influenced by the substituents attached to the aromatic core. For example, the conformation and orientation of morpholine substituents on naphthalene diimide chromophores were found to affect the strong absorbance in the visible spectrum . In the case of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, the morpholine ring adopts a chair conformation, and the bromophenyl ring is approximately perpendicular to the naphthalene system, demonstrating the complex interactions between different parts of the molecule .

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. For instance, 2,4-(naphthalene-1,8-diyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide is highly reactive towards nucleophiles, leading to the cleavage of the P2(μ-S)2 ring and the formation of different ammonium salts when reacted with bases such as morpholine . These reactions highlight the reactivity of naphthalene derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives can be tailored by the introduction of different functional groups. The presence of a basic amine, as seen in the 1-arylpyrazole class of σ1 receptor antagonists, is essential for activity, and the ethylenoxy spacer and small cyclic amines like morpholine provide compounds with selectivity for σ1R versus σ2R . These properties are crucial for the development of pharmacologically active compounds and their potential therapeutic applications.

properties

IUPAC Name |

4-(2-morpholin-4-ylethoxy)naphthalen-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.2ClH/c17-15-5-6-16(14-4-2-1-3-13(14)15)20-12-9-18-7-10-19-11-8-18;;/h1-6H,7-12,17H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCLRCAPGPIFHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOC2=CC=C(C3=CC=CC=C32)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624238 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Morpholinoethoxy)naphthalen-1-amine dihydrochloride | |

CAS RN |

285984-50-1 | |

| Record name | 4-[2-(Morpholin-4-yl)ethoxy]naphthalen-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-5-{[(2-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B3022189.png)

![4-{[(4-Methylphenyl)amino]methyl}benzohydrazide](/img/structure/B3022191.png)

![{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}acetic acid](/img/structure/B3022193.png)

![3-{[(5-{[(3-Methylbutyl)amino]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]thio}propanoic acid](/img/structure/B3022194.png)

![Methyl {[2-chloro-4-(trifluoromethyl)phenyl]-thio}acetate](/img/structure/B3022199.png)

![1-[(3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B3022200.png)

![Methyl 2-[(2-bromobutanoyl)amino]benzoate](/img/structure/B3022205.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B3022209.png)